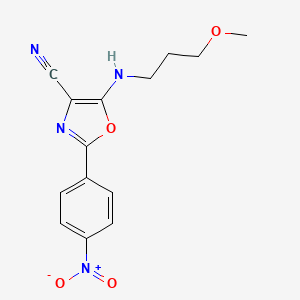

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

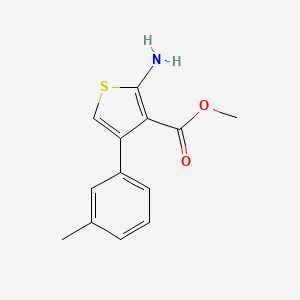

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPANC, and its chemical structure is shown below:

Scientific Research Applications

HIV-1 Inhibition

One application of related oxazole derivatives is in the field of HIV research. A study by Larsen et al. (1999) discussed the synthesis of triazenopyrazole derivatives, including a related compound, for potential use as inhibitors of HIV-1. They found that certain synthesized compounds, notably 5-(3,3-Diethyl-1-triazeno)pyrazole-4-carbonitrile, showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles

Another research avenue is the synthesis of oxazole derivatives with specific substituents. Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles containing a phthalimidoalkyl substituent. Their study highlighted the formation of new compounds during the reaction of these derivatives with hydrazine hydrate, demonstrating the compound's chemical reactivity and potential for creating diverse derivatives (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Nucleophilic Substitution Reactions

Ibata and Isogami (1989) explored the reactivity of related oxazoles, such as 5-aryl-2-chloromethyloxazoles, under nucleophilic substitution conditions. This study provides insight into the chemical behavior of oxazole derivatives and their potential utility in more complex chemical syntheses (Ibata & Isogami, 1989).

Corrosion Inhibition

The use of oxazole derivatives in corrosion inhibition was investigated by Yadav et al. (2016). They synthesized pyranopyrazole derivatives, including compounds structurally similar to 5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, and tested their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study suggests the potential application of such compounds in materials science (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

5-(3-methoxypropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-21-8-2-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)18(19)20/h3-6,16H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDCOWQKXGCDPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)